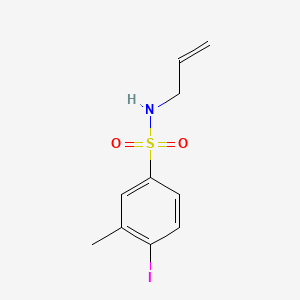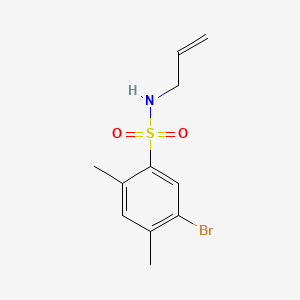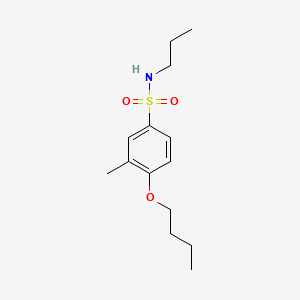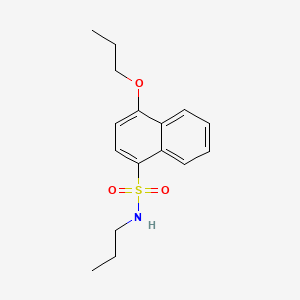
TAXAYUNTIN C(SH)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Taxayuntin C(SH): is a taxane diterpenoid compound isolated from the bark of the yew tree, specifically from the species Taxus yunnanensis. This compound belongs to a class of natural products known for their complex structures and significant biological activities. Taxane diterpenoids have been extensively studied for their potential therapeutic applications, particularly in cancer treatment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Taxayuntin C(SH) typically involves the extraction of the compound from the bark of Taxus yunnanensis. The extraction process includes the use of organic solvents such as ethanol or methanol to isolate the diterpenoid compounds. The crude extract is then subjected to chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to purify Taxayuntin C(SH).
Industrial Production Methods: Industrial production of Taxayuntin C(SH) is primarily based on the large-scale extraction from yew trees. Sustainable harvesting practices are crucial to ensure the conservation of these trees. Advances in biotechnological methods, such as plant cell culture and genetic engineering, are being explored to enhance the yield of Taxayuntin C(SH) and reduce the reliance on natural sources.
Analyse Chemischer Reaktionen
Types of Reactions: Taxayuntin C(SH) undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of hydroxyl groups with acetyl or benzoyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include acetic anhydride (C₄H₆O₃) and benzoyl chloride (C₇H₅ClO).
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Taxayuntin C(SH), which may exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
Taxayuntin C(SH) has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable compound for studying the structure-activity relationships of taxane diterpenoids and their chemical properties.
Biology: It is used in research to understand its effects on cellular processes and its potential as a bioactive compound.
Medicine: Taxayuntin C(SH) is investigated for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: It is explored for its potential use in the development of new pharmaceuticals and as a lead compound for drug discovery.
Wirkmechanismus
The mechanism of action of Taxayuntin C(SH) involves its interaction with microtubules, which are essential components of the cell’s cytoskeleton. Taxayuntin C(SH) binds to the microtubules, stabilizing them and preventing their depolymerization. This disruption of microtubule dynamics interferes with cell division, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets of Taxayuntin C(SH) include tubulin, the protein subunit of microtubules, and various signaling pathways involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Taxayuntin C(SH) can be compared with other taxane diterpenoids, such as:
Paclitaxel: A well-known anticancer drug that also targets microtubules but has a different chemical structure and mechanism of action.
Docetaxel: Another taxane derivative with similar microtubule-stabilizing properties but different pharmacokinetic and pharmacodynamic profiles.
Taxayuntin A, B, and D: Other taxane diterpenoids isolated from with varying structures and biological activities.
Uniqueness: Taxayuntin C(SH) is unique due to its specific chemical structure, which includes a tetracyclic ring system and multiple hydroxyl and acetyl groups. This structural complexity contributes to its distinct biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
154992-16-2 |
|---|---|
Molekularformel |
C13H18O3 |
Molekulargewicht |
0 |
Synonyme |
TAXAYUNTIN C(SH) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Mesityl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B1181134.png)


![5-[(3-Carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)(2,6-dichloro-3-methoxyphenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B1181144.png)
![2-bromo-N-[2-(diethylamino)ethyl]-4,5-dimethylbenzenesulfonamide](/img/structure/B1181146.png)
![4,5-dichloro-N-[2-(diethylamino)ethyl]-2-methylbenzenesulfonamide](/img/structure/B1181148.png)
![5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-methylbenzene-1-sulfonamide](/img/structure/B1181150.png)
![N-[2-(diethylamino)ethyl]-2,5-dimethoxy-4-methylbenzenesulfonamide](/img/structure/B1181151.png)
![N-[2-(diethylamino)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B1181152.png)
![N-[2-(diethylamino)ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B1181155.png)
![3,4-dichloro-N-[2-(diethylamino)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B1181156.png)


